Batatasin V

Description

Properties

IUPAC Name |

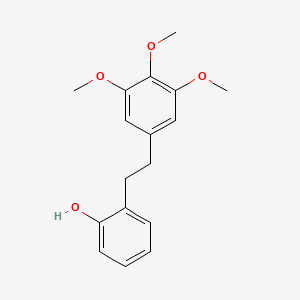

2-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-19-15-10-12(11-16(20-2)17(15)21-3)8-9-13-6-4-5-7-14(13)18/h4-7,10-11,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCENYSCLQOJNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of Batatasin V

This guide provides a detailed overview of the chemical properties and biological activities of Batatasin V, a naturally occurring phenolic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a bibenzyl derivative isolated from the dormant bulbils of the Chinese yam, Dioscorea batatas.[1][2] Its chemical structure is characterized by a bibenzyl backbone with a hydroxyl group and three methoxy (B1213986) substituents.

Chemical Structure:

The definitive structure of this compound is 2'-hydroxy-3,4,5-trimethoxybibenzyl.[2]

Molecular Representation:

-

SMILES: OC1=C(CCC2=CC(OC)=C(C(OC)=C2)OC)C=CC=C1[1]

-

InChI: InChI=1S/C17H20O4/c1-19-14-9-12(10-15(20-2)16(14)21-3)7-6-11-5-4-8-13(18)17(11)9/h4-5,8-10,18H,6-7H2,1-3H3 (Derived from structure)

The structural details are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2'-hydroxy-3,4,5-trimethoxybibenzyl | [2] |

| Molecular Formula | C17H20O4 | [1][3] |

| Molecular Weight | 288.34 g/mol | [1] |

| CAS Number | 65817-45-0 | [1] |

| Compound Type | Phenol, Bibenzyl | [1][3] |

| Physical Description | Oil | [3] |

| Natural Source | Dormant bulbils of Dioscorea batatas (Chinese yam) | [1][2] |

Biological Activity

The primary biological activity reported for this compound is the inhibition of plant growth.[1][3] Studies have described its inhibitory effects on lettuce seed germination, lettuce hypocotyl elongation, and wheat coleoptile section elongation.[2]

Due to a lack of detailed publicly available studies on the molecular mechanisms of this compound, a specific signaling pathway cannot be depicted at this time. Further research is required to elucidate its mode of action.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological assays of this compound can be found in the primary literature. The following provides a general overview based on available information.

Isolation of this compound from Dioscorea batatas

A general workflow for the isolation of this compound from its natural source would logically follow these steps.

Caption: A generalized workflow for the isolation and purification of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs has been described, which is crucial for confirming its structure and for further biological studies.[2] A detailed, step-by-step synthetic protocol would require consulting the specific publication by Hashimoto et al. (1978).

Plant Growth Inhibition Assays

-

Lettuce Seed Germination Assay: Lettuce seeds are incubated in petri dishes containing filter paper moistened with different concentrations of this compound solution. The germination rate is recorded over a specific period and compared to a control group.[2]

-

Lettuce Hypocotyl Elongation Assay: Germinated lettuce seedlings are grown in the presence of varying concentrations of this compound. The length of the hypocotyls is measured after a set growth period to determine the inhibitory effect.[2]

-

Wheat Coleoptile Section Elongation Test: Sections of wheat coleoptiles are incubated in a solution containing this compound and an auxin. The change in length of the coleoptile sections is measured to assess the inhibitory activity.[2]

Quantitative Data

Conclusion

This compound is a well-characterized natural product with a defined chemical structure. Its primary known biological role is as a plant growth inhibitor. While the foundational knowledge of its chemistry and primary biological effect is established, further research is needed to explore its broader pharmacological potential and to elucidate its molecular mechanisms of action. The synthesis of this compound opens avenues for creating analogs with potentially enhanced or novel biological activities, making it a molecule of interest for future studies in agrochemicals and potentially other areas of drug discovery.

References

Batatasin V: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin V, a bibenzyl natural product, has garnered interest for its plant growth-inhibiting properties. This technical guide provides a comprehensive overview of the discovery of this compound, its documented natural sources, and its proposed mechanism of action. Detailed experimental methodologies for isolation and characterization are outlined, and quantitative data from relevant studies are presented. Furthermore, this guide visualizes the proposed signaling pathways through which this compound exerts its biological effects, offering a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Discovery and Structural Elucidation

This compound was first isolated and identified in 1978 by Hashimoto and Tajima from the dormant bulbils of the Chinese yam, Dioscorea batatas (now known as Dioscorea polystachya)[1][2]. The structure of this compound was elucidated as 2'-hydroxy-3,4,5-trimethoxybibenzyl through spectroscopic analysis[1]. This discovery was part of a broader investigation into the endogenous plant growth inhibitors present in yams, which led to the identification of a series of related bibenzyl compounds known as batatasins[3].

Natural Sources of this compound

To date, this compound has been identified in a limited number of plant species. The primary and original source remains the dormant bulbils of Dioscorea batatas[1][4]. More recently, phytochemical studies have identified this compound and other related bibenzyls in various species of the orchid genus Dendrobium. While many studies on Dendrobium focus on other bibenzyls like Batatasin III and gigantol, the presence of a variety of bibenzyl derivatives suggests that other Dendrobium species may also be potential sources of this compound[5][6][7][8].

Table 1: Quantitative Analysis of Bibenzyls in Selected Dendrobium Species

While specific quantitative data for this compound is limited in the reviewed literature, the following table presents data on other bibenzyl compounds found in Dendrobium species to provide a reference for potential yields.

| Compound | Plant Species | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Gigantol | Dendrobium officinale | Root | 37.01 ± 2.16 | HPLC | [7] |

| Erianin | Dendrobium officinale | Root | 2.63 ± 0.69 | HPLC | [7] |

| Moscatilin | Dendrobium venustum | Stem | Present (qualitative) | HPLC | [5] |

| Lusianthridin | Dendrobium venustum | Stem | Present (qualitative) | HPLC | [5] |

Experimental Protocols

Generalized Protocol for the Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from plant material, based on common phytochemical isolation techniques for bibenzyls.

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodologies

-

Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature or under reflux.

-

Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield fractions with different chemical profiles.

-

Chromatographic Purification: The fraction enriched with bibenzyls (typically the ethyl acetate fraction) is then subjected to a series of chromatographic techniques. Initial separation is often achieved using column chromatography with silica gel or Sephadex LH-20 as the stationary phase. Fractions are eluted using a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Final Purification: Fractions showing the presence of this compound (as determined by TLC analysis) are pooled and further purified using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

Structural Characterization: The purified this compound is then subjected to spectroscopic analysis to confirm its structure. This includes ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)[1].

Biological Activity and Proposed Signaling Pathways

The primary reported biological activity of this compound is the inhibition of plant growth[1]. Studies on batatasins, including this compound, have shown that they can inhibit key physiological processes such as photosynthesis and respiration[4].

Inhibition of Mitochondrial Respiration

This compound has been shown to inhibit oxygen uptake in mitochondria, a key process in cellular respiration for energy production (ATP)[4]. This inhibition is believed to occur at the level of the electron transport chain (ETC). Specifically, it is proposed that this compound interferes with the function of Complex I (NADH:ubiquinone oxidoreductase), a critical entry point for electrons into the ETC.

Caption: this compound is proposed to inhibit Complex I of the mitochondrial ETC.

By inhibiting Complex I, this compound disrupts the flow of electrons, which in turn reduces the pumping of protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthase to produce ATP. The resulting decrease in cellular energy can lead to the inhibition of various growth-related processes.

Inhibition of Photosynthesis

In plant cells, this compound has also been found to inhibit photosynthesis[4]. The proposed mechanism involves the disruption of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. It is suggested that this compound acts on Photosystem II (PSII), a key complex responsible for water splitting and the initial capture of light energy.

Caption: this compound is proposed to inhibit Photosystem II of the photosynthetic ETC.

By inhibiting PSII, this compound blocks the flow of electrons from water to the subsequent components of the electron transport chain. This not only halts the production of oxygen but also prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis via photophosphorylation. The lack of ATP and NADPH, the energy and reducing power generated by the light-dependent reactions, would directly inhibit the carbon fixation reactions (Calvin cycle), ultimately leading to a cessation of growth.

Conclusion and Future Perspectives

This compound, a bibenzyl first discovered in Dioscorea batatas, demonstrates significant plant growth-inhibiting properties. Its mechanism of action is likely rooted in the disruption of fundamental energy-producing pathways: mitochondrial respiration and photosynthesis. Further research is warranted to fully elucidate the specific molecular targets of this compound within the electron transport chains and to explore its potential applications as a bioherbicide or a pharmacological agent. Quantitative analysis of this compound in a wider range of plant species could also reveal new and abundant natural sources. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for advancing our understanding of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of photosynthesis and respiration by batatasins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Batatasin V: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin V, a bibenzyl compound with the chemical structure 2′-hydroxy-3,4,5-trimethoxybibenzyl, is a plant secondary metabolite of interest for its potential physiological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. Drawing from established knowledge of phenylpropanoid and bibenzyl biosynthesis, this document outlines the core enzymatic steps, proposes a detailed reaction sequence, presents representative quantitative data for the involved enzyme classes, and details relevant experimental protocols. The included diagrams of the biosynthetic pathway and experimental workflows serve as valuable visual aids for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.

Introduction

Bibenzyls are a class of plant-derived polyphenolic compounds characterized by a 1,2-diphenylethane (B90400) skeleton. They are known to exhibit a range of biological activities and are synthesized via a branch of the well-established phenylpropanoid pathway. This compound has been isolated from plants such as the Chinese yam (Dioscorea batatas). Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This guide synthesizes current knowledge to present a putative, in-depth view of the this compound biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the aromatic amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to form a key intermediate, which is then channeled into the bibenzyl-specific branch. The pathway can be divided into three main stages:

Stage 1: Formation of the Hydroxycinnamoyl-CoA Precursor

This stage involves the conversion of L-phenylalanine to a substituted hydroxycinnamoyl-CoA ester. The key enzymes in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Stage 2: Formation of the Dihydrobibenzyl Scaffold

This stage marks the entry into the bibenzyl-specific pathway:

-

Double Bond Reductase (DBR): Reduces the double bond of the propanoid side chain of the hydroxycinnamoyl-CoA ester to yield a dihydro-hydroxycinnamoyl-CoA. In the case of this compound, the precursor is likely dihydrocaffeoyl-CoA or a related compound.

-

Bibenzyl Synthase (BBS): A type III polyketide synthase that catalyzes the condensation of one molecule of a dihydro-hydroxycinnamoyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 bibenzyl scaffold. This reaction proceeds via a series of decarboxylative condensations and a final cyclization reaction.

Stage 3: Tailoring of the Bibenzyl Backbone

The final structure of this compound is achieved through a series of hydroxylation and O-methylation reactions on the bibenzyl core. The precise order of these modifications is yet to be elucidated, but it is hypothesized that they are catalyzed by:

-

Cytochrome P450 Hydroxylases (CYP450s): Introduce hydroxyl groups at specific positions on the aromatic rings of the bibenzyl scaffold.

-

O-Methyltransferases (OMTs): Catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups, leading to the trimethoxy substitution pattern observed in this compound.

Based on the structure of this compound (2′-hydroxy-3,4,5-trimethoxybibenzyl), a plausible precursor for the bibenzyl synthase reaction is dihydrocaffeoyl-CoA. The resulting bibenzyl core would then undergo further hydroxylation and a series of methylation events to yield the final product.

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for each class of enzyme from various plant sources. This data provides a valuable reference for expected enzyme performance.

| Enzyme Class | Abbreviation | Typical Substrate(s) | Representative K_m (µM) | Representative V_max or k_cat | Source Organism (Example) |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 30 - 300 | 1.5 - 20 nkat/mg | Petroselinum crispum |

| Cinnamate-4-Hydroxylase | C4H | Cinnamic acid | 1 - 10 | 0.1 - 1.0 nkat/mg | Helianthus tuberosus |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid, Caffeic acid | 10 - 200 | 5 - 50 nkat/mg | Arabidopsis thaliana |

| Double Bond Reductase | DBR | Feruloyl-CoA | 5 - 50 | 0.05 - 0.5 nkat/mg | Medicago sativa |

| Bibenzyl Synthase | BBS | Dihydro-p-coumaroyl-CoA, Malonyl-CoA | 5 - 65 (for Dihydro-p-coumaroyl-CoA) | 0.5 - 2.0 pkat/mg | Dendrobium sinense[1] |

| O-Methyltransferase | OMT | Caffeic acid, Dihydroxy-bibenzyls | 10 - 150 | 0.1 - 5.0 nkat/mg | Medicago sativa |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

General Workflow for Enzyme Characterization

The characterization of enzymes involved in the this compound pathway typically follows a standardized workflow.

Caption: General experimental workflow for enzyme characterization.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of cinnamic acid from L-phenylalanine.

-

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

-

Reagents:

-

Extraction Buffer: 100 mM Sodium Borate buffer, pH 8.8, containing 14 mM β-mercaptoethanol and 1 mM EDTA.

-

Substrate Solution: 50 mM L-phenylalanine in Extraction Buffer.

-

-

Procedure:

-

Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

The reaction mixture contains 800 µL of Extraction Buffer, 200 µL of Substrate Solution, and 100 µL of crude enzyme extract.

-

Incubate the reaction mixture at 40°C for 1 hour.

-

Stop the reaction by adding 100 µL of 5 M HCl.

-

Measure the absorbance of the mixture at 290 nm against a blank (reaction mixture with HCl added at time zero).

-

Calculate the amount of trans-cinnamic acid formed using a standard curve.

-

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay typically requires a microsomal fraction and measures the conversion of cinnamic acid to p-coumaric acid.

-

Principle: C4H is a membrane-bound enzyme that hydroxylates cinnamic acid in the presence of NADPH and O2. The product, p-coumaric acid, is quantified by HPLC.

-

Reagents:

-

Extraction Buffer: 100 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and 20% (v/v) glycerol.

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

-

Substrate Solution: 10 mM Cinnamic acid in methanol (B129727).

-

Cofactor Solution: 20 mM NADPH.

-

-

Procedure:

-

Prepare a microsomal fraction from plant tissue by differential centrifugation.

-

The reaction mixture (200 µL total volume) contains 100 µL of Assay Buffer, 2 µL of Substrate Solution, 10 µL of Cofactor Solution, and 50-100 µg of microsomal protein.

-

Initiate the reaction by adding NADPH and incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 5 M HCl and extract with ethyl acetate.

-

Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC with UV detection at 270 nm and 310 nm.

-

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay follows the formation of the thioester bond.

-

Principle: 4CL catalyzes the formation of p-coumaroyl-CoA, which absorbs light at a higher wavelength (around 333 nm) than p-coumaric acid.

-

Reagents:

-

Assay Buffer: 200 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.

-

Substrate Solution: 10 mM p-coumaric acid.

-

Cofactor Solution: 10 mM ATP, 1 mM Coenzyme A.

-

-

Procedure:

-

Prepare a crude enzyme extract as described for PAL.

-

The reaction mixture contains 800 µL of Assay Buffer, 20 µL of Substrate Solution, 50 µL of ATP solution, 10 µL of CoA solution, and 100 µL of enzyme extract.

-

Monitor the increase in absorbance at 333 nm over time in a spectrophotometer.

-

Calculate the rate of p-coumaroyl-CoA formation using the molar extinction coefficient.

-

Bibenzyl Synthase (BBS) Activity Assay

This assay is typically performed with a purified recombinant enzyme and analyzed by HPLC.

-

Principle: BBS condenses a dihydro-hydroxycinnamoyl-CoA with malonyl-CoA to produce a bibenzyl compound, which is then detected and quantified by HPLC or LC-MS.

-

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

-

Substrate Solutions: 1 mM Dihydro-p-coumaroyl-CoA (or other relevant precursor), 2 mM Malonyl-CoA.

-

-

Procedure:

-

Express and purify the candidate BBS enzyme (e.g., using an E. coli expression system).

-

The reaction mixture (100 µL total volume) contains 70 µL of Assay Buffer, 10 µL of each substrate solution, and 10 µL of purified enzyme (1-5 µg).

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding 10 µL of 5 M HCl and extract with ethyl acetate.

-

Evaporate the solvent, redissolve in methanol, and analyze by HPLC or LC-MS to identify and quantify the bibenzyl product(s).

-

O-Methyltransferase (OMT) Activity Assay

This assay measures the transfer of a methyl group to a hydroxylated acceptor substrate.

-

Principle: OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl donor. The reaction can be monitored by using radiolabeled [¹⁴C-CH₃]-SAM and measuring the incorporation of radioactivity into the product, or by HPLC analysis of the methylated product.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Acceptor Substrate Solution: 10 mM of a hydroxylated bibenzyl precursor.

-

Methyl Donor Solution: 1 mM S-adenosyl-L-methionine (SAM).

-

-

Procedure (HPLC-based):

-

Prepare a crude or purified enzyme extract.

-

The reaction mixture (100 µL total volume) contains 70 µL of Assay Buffer, 10 µL of Acceptor Substrate Solution, 10 µL of SAM solution, and 10 µL of enzyme extract.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction with HCl and extract as described for the BBS assay.

-

Analyze the formation of the methylated product by HPLC, comparing the retention time and UV spectrum to an authentic standard if available.

-

Analysis of Bibenzyl Compounds by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the identification and quantification of bibenzyls in plant extracts and enzyme assays.[2]

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both typically containing 0.1% formic acid.

-

Gradient Example: Start with 5-10% B, increase to 95-100% B over 20-30 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.

-

Analysis: Full scan mode to detect all ions within a mass range, and tandem MS (MS/MS) for structural elucidation by fragmentation of parent ions.

-

Quantification: Can be achieved using a standard curve of an authentic this compound standard or a related bibenzyl compound.

-

Conclusion

The biosynthesis of this compound in plants is a multi-step process that begins with the core phenylpropanoid pathway and diverges into a specialized bibenzyl branch. While the complete pathway has not been experimentally elucidated in its entirety, this technical guide provides a robust, evidence-based putative pathway. The detailed experimental protocols and representative quantitative data herein offer a solid foundation for researchers to investigate and characterize the specific enzymes and intermediates involved in this compound biosynthesis. Further research in this area will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable bibenzyl compounds.

References

Batatasin V: An In-depth Technical Guide on its Mechanism of Action in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin V, a naturally occurring phenolic growth inhibitor found in the dormant bulbils of Dioscorea batatas, has demonstrated significant effects on fundamental plant physiological processes. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, focusing on its role as a potent inhibitor of cellular energy metabolism. Drawing from available research, this document details its effects on photosynthesis and respiration, proposes potential signaling pathway interactions based on the activity of related phenolic compounds, and provides detailed experimental protocols for further investigation. All quantitative data is presented in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and future research in the fields of plant science and drug development.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation and Photophosphorylation

This compound primarily functions as an uncoupler of energy-transducing membranes in both mitochondria and chloroplasts. This action disrupts the essential process of ATP synthesis, which is vital for numerous cellular activities, thereby leading to growth inhibition.

Inhibition of Mitochondrial Respiration

In mitochondria, this compound disrupts the process of oxidative phosphorylation. It has been observed to inhibit succinate-dependent oxygen uptake regardless of the presence or absence of ADP.[1] This suggests that this compound acts by dissipating the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthase to produce ATP. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, it uncouples electron transport from ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat.

Inhibition of Photosynthesis

Similar to its effect on mitochondria, this compound also acts as an uncoupler in chloroplasts, inhibiting photophosphorylation. It has been shown to effectively inhibit CO2-dependent oxygen evolution and the electron flow from water to various acceptors.[1] this compound increases the proton conductivity of the thylakoid membranes, which dissipates the proton gradient generated during the light-dependent reactions of photosynthesis.[1] This uncoupling of electron transport from ATP synthesis means that while the electron transport chain may still be partially active, the energy is not captured in the form of ATP.

Potential Signaling Pathway Interactions

While direct evidence for the interaction of this compound with specific plant signaling pathways is currently limited, the known effects of other phenolic compounds provide a basis for proposing hypothetical interactions. Phenolic compounds are recognized as signaling molecules that can modulate plant hormone pathways, particularly those of auxin, abscisic acid (ABA), and gibberellins (B7789140) (GA).

Hypothetical Interaction with Auxin Signaling

Phenolic compounds can influence polar auxin transport, thereby affecting various growth and developmental processes. This compound, as a growth inhibitor, may interfere with auxin signaling, leading to reduced cell elongation and division.

Potential Crosstalk with ABA and GA Signaling

Abscisic acid (ABA) is a key hormone in regulating seed dormancy and stress responses, often acting as a growth inhibitor. Gibberellins (GA), on the other hand, promote seed germination and stem elongation. The inhibitory effects of this compound on growth and its presence in dormant bulbils suggest a potential interplay with the ABA/GA balance. This compound might promote ABA synthesis or signaling, or inhibit GA synthesis or signaling, leading to a state of growth arrest.

Quantitative Data

The available quantitative data on the effects of this compound is primarily from early studies. Further research is required to establish detailed dose-response curves for various plant species and physiological parameters.

Table 1: Effect of this compound on Photosynthesis and Respiration

| Parameter | Organism/System | This compound Concentration | Observed Effect | Reference |

| CO2-dependent O2 evolution | Spinach Chloroplasts | Not specified | Inhibition | [1] |

| Electron flow (water to acceptors) | Spinach Chloroplasts | Not specified | Inhibition | [1] |

| Photosystem I-dependent electron transport | Spinach Chloroplasts | Not specified | Stimulation | [1] |

| Proton conductivity of thylakoid membranes | Spinach Chloroplasts | Not specified | Increased | [1] |

| Succinate-dependent O2 uptake | Potato Mitochondria | Not specified | Inhibition (independent of ADP) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound. These protocols are adapted from standard plant physiology and biochemistry procedures.

Seed Germination Bioassay

Objective: To determine the effect of different concentrations of this compound on seed germination and early seedling growth.

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce).

-

This compound stock solution.

-

Sterile water.

-

Petri dishes with sterile filter paper or 0.8% agar medium.

-

Growth chamber with controlled light and temperature.

Procedure:

-

Prepare a series of dilutions of this compound (e.g., 0, 1, 10, 50, 100 µM) in sterile water or the agar medium.

-

Surface sterilize the seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.

-

Place a consistent number of seeds (e.g., 50-100) in each petri dish.

-

Add a fixed volume of the respective this compound solution to each dish.

-

Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

-

Record the number of germinated seeds daily for a period of 7-10 days. A seed is considered germinated when the radicle has emerged.

-

At the end of the experiment, measure the radicle length of the seedlings.

-

Calculate the germination percentage and average radicle length for each concentration.

Chlorophyll Fluorescence Measurement

Objective: To assess the impact of this compound on the efficiency of photosystem II (PSII) and overall photosynthetic performance.

Materials:

-

Intact plants (e.g., spinach, pea).

-

This compound solution.

-

A pulse-amplitude-modulation (PAM) fluorometer.

-

Leaf clips.

Procedure:

-

Treat the plants with different concentrations of this compound solution through watering or foliar spray. Include a control group treated with water.

-

After a specific treatment period (e.g., 24, 48 hours), dark-adapt the leaves for at least 30 minutes using leaf clips.

-

Measure the minimal fluorescence (Fo) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

The maximal quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm.

-

Other fluorescence parameters such as the effective quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ) can also be measured under actinic light to gain more insights into the photosynthetic process.

-

Compare the fluorescence parameters between control and this compound-treated plants.

Mitochondrial Respiration Assay

Objective: To measure the effect of this compound on the rate of oxygen consumption by isolated mitochondria.

Materials:

-

Plant tissue rich in mitochondria (e.g., potato tubers, cauliflower).

-

Mitochondria isolation buffer.

-

Respiration buffer.

-

Respiratory substrates (e.g., succinate, malate).

-

ADP.

-

This compound solution.

-

Oxygen electrode (Clark-type or similar).

Procedure:

-

Isolate mitochondria from the plant tissue using differential centrifugation.

-

Suspend the isolated mitochondria in the respiration buffer.

-

Calibrate the oxygen electrode and add a known amount of mitochondria to the reaction chamber.

-

Add a respiratory substrate (e.g., succinate) to initiate electron transport and oxygen consumption (State 2 respiration).

-

Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

-

After observing State 3 respiration, add different concentrations of this compound to the chamber and monitor the change in oxygen consumption rate.

-

Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio (ADP consumed / oxygen consumed) to assess the degree of coupling, and how it is affected by this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of plant growth, primarily acting as an uncoupler of oxidative phosphorylation and photophosphorylation. This disruption of cellular energy metabolism is the core of its mechanism of action. While its direct interaction with plant signaling pathways remains to be elucidated, its chemical nature as a phenolic compound suggests a high probability of crosstalk with hormonal signaling networks, particularly those of auxin, ABA, and GA.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound within the mitochondrial and chloroplast membranes.

-

Investigating the detailed signaling cascade initiated by this compound, including its effects on gene expression related to plant hormones and stress responses.

-

Conducting comprehensive dose-response studies across a wider range of plant species to determine its efficacy and selectivity.

-

Exploring the potential applications of this compound or its derivatives as herbicides or plant growth regulators.

This technical guide provides a foundational understanding of this compound's mechanism of action and serves as a resource for researchers and professionals seeking to explore its properties and potential applications further. The provided experimental protocols and visualizations are intended to facilitate the design of future studies to unravel the full extent of this intriguing natural compound's role in plant physiology.

References

Unveiling the Biological Activities of Batatasin V: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the known biological activities of Batatasin V, a bibenzyl compound isolated from the dormant bulbils of the Chinese yam (Dioscorea batatas). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and physiological effects of this natural product.

Plant Growth Inhibitory Activities

This compound has demonstrated notable inhibitory effects on plant growth, as detailed in seminal research. The primary activities observed are the inhibition of lettuce seed germination, lettuce hypocotyl elongation, and wheat coleoptile section elongation.

Quantitative Analysis of Plant Growth Inhibition

| Biological Activity | Species | Effect | Concentration |

| Seed Germination Inhibition | Lactuca sativa (Lettuce) | Inhibition | > 10-4 M |

| Hypocotyl Elongation Inhibition | Lactuca sativa (Lettuce) | Inhibition | > 10-4 M |

| Coleoptile Section Elongation Inhibition | Triticum aestivum (Wheat) | Inhibition | > 10-4 M |

Enzymatic Inhibition

In the context of enzymatic activity, this compound has been investigated for its potential to inhibit α-glucosidase, an enzyme relevant to carbohydrate metabolism.

Quantitative Analysis of α-Glucosidase Inhibition

Contrasting with its effects on plant growth, this compound was found to be inactive as an inhibitor of α-glucosidase.

| Biological Activity | Enzyme | Effect | Concentration |

| Enzyme Inhibition | α-Glucosidase | No inhibitory activity | Not Applicable |

Experimental Methodologies

The following sections detail the experimental protocols for the key bioassays used to determine the biological activities of this compound.

Lettuce Seed Germination Assay

This bioassay is a standard method for evaluating the inhibitory effects of compounds on seed germination.

Protocol:

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted with distilled water to achieve the desired test concentrations (typically in the range of 10-5 M to 10-3 M). A control solution without this compound is also prepared.

-

Seed Plating: A defined number of lettuce seeds (Lactuca sativa) are placed on a filter paper in a petri dish.

-

Treatment Application: A specific volume of the test solution is added to each petri dish to saturate the filter paper.

-

Incubation: The petri dishes are incubated in a controlled environment with defined temperature and light conditions (e.g., 25°C in the dark).

-

Data Collection: After a set period (e.g., 48-72 hours), the number of germinated seeds (radicle emergence) is counted.

-

Analysis: The percentage of germination inhibition is calculated relative to the control group.

Lettuce Hypocotyl Elongation Assay

This assay assesses the effect of a substance on the elongation of the hypocotyl, the stem of a germinated seedling.

Protocol:

-

Seed Germination: Lettuce seeds are germinated in the dark on moist filter paper until the radicles reach a specific length (e.g., 2-3 mm).

-

Seedling Selection: Uniformly germinated seedlings are selected for the assay.

-

Treatment Incubation: The selected seedlings are transferred to petri dishes containing filter paper moistened with the test solutions of this compound at various concentrations.

-

Incubation: The petri dishes are incubated under controlled light and temperature conditions (e.g., continuous light at 25°C) for a defined period (e.g., 48-72 hours).

-

Measurement: The length of the hypocotyl of each seedling is measured.

-

Analysis: The percentage of inhibition of hypocotyl elongation is calculated by comparing the average hypocotyl length in the treatment groups to the control group.

Wheat Coleoptile Section Elongation Assay

This classic bioassay measures the effect of substances on the elongation of excised sections of wheat coleoptiles.

Protocol:

-

Seedling Growth: Wheat seeds (Triticum aestivum) are grown in the dark to produce etiolated seedlings with straight coleoptiles.

-

Coleoptile Excision: A specific section (e.g., 5-10 mm) is cut from the sub-apical region of the coleoptiles.

-

Incubation: The excised coleoptile sections are floated in a buffer solution containing the test concentrations of this compound and a sugar source (e.g., sucrose).

-

Incubation Conditions: The sections are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 20-24 hours).

-

Measurement: The final length of the coleoptile sections is measured.

-

Analysis: The percentage of inhibition of elongation is calculated by comparing the final length of the treated sections with the control sections.

Signaling Pathways and Logical Relationships

The inhibitory effects of this compound on plant growth suggest an interference with key signaling pathways involved in cell division and elongation. While the precise molecular targets of this compound have not been elucidated, a general workflow for investigating such inhibitory activity can be visualized.

Caption: Experimental workflow for assessing the plant growth inhibitory activity of this compound.

Given that many plant growth inhibitors interfere with phytohormone signaling, a plausible hypothesis is that this compound may act as an antagonist to growth-promoting hormones like auxins or gibberellins, or mimic the effects of inhibitory hormones such as abscisic acid.

Caption: Hypothesized antagonistic action of this compound on a plant hormone signaling pathway.

References

The Structure-Activity Relationship of Batatasin V and the Broader Bibenzyl Class: A Technical Guide for Drug Discovery

Introduction

Batatasin V, a bibenzyl natural product, belongs to a class of compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. While direct and extensive structure-activity relationship (SAR) studies on this compound are limited in publicly available literature, a substantial body of research on the broader bibenzyl and bisbibenzyl classes provides a framework for understanding the key structural motifs that govern their biological effects. This technical guide aims to synthesize the available SAR data for bibenzyl compounds, offering insights that can inform future drug discovery and development efforts centered on this compound and its analogs. The focus will be on summarizing quantitative data, detailing relevant experimental protocols, and visualizing key concepts to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Bibenzyl Scaffold: A Foundation for Diverse Bioactivity

The fundamental structure of bibenzyls consists of two phenyl rings connected by an ethylene (B1197577) bridge. The biological activity of these compounds is profoundly influenced by the number, type, and position of substituents on these aromatic rings.

Batatasin V: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Batatasin V, a phenanthrene (B1679779) derivative of interest to researchers in drug discovery and development. While quantitative solubility data for this compound remains limited in publicly available literature, this document compiles existing qualitative information and data on structurally related compounds to guide laboratory work.

Executive Summary

This compound is a naturally occurring compound with potential biological activities. Understanding its solubility is critical for in vitro and in vivo studies, formulation development, and ensuring accurate experimental outcomes. This guide summarizes the known solvents for this compound, presents available quantitative data for its analogs, outlines standard experimental protocols for solubility determination, and provides a visual representation of a potential signaling pathway based on the activity of related compounds.

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in a range of organic solvents.[1] No quantitative solubility data in common laboratory solvents was identified in the reviewed literature.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

Solubility Data of Batatasin Analogs

To provide a preliminary guide for researchers, the following table summarizes the available quantitative solubility data for structurally similar compounds: Batatasin I, Batatasin II, and Batatasin III. It is important to note that these values are for reference and the solubility of this compound may differ.

Table 2: Quantitative Solubility of Batatasin Analogs

| Compound | Solvent | Solubility | Notes |

| Batatasin I | DMSO | ~50 mg/mL | Sonication may be required for complete dissolution.[2] |

| Batatasin II | Water | 34.03 mg/L (estimated) | -[3] |

| Batatasin III | Water | 48.9 mg/L (estimated) | -[4] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential. The "shake-flask" method is a widely recognized technique for establishing thermodynamic solubility.

Detailed Methodology: Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow of the shake-flask method for determining thermodynamic solubility.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet well-defined in the scientific literature, studies on the structurally related compound, Batatasin III, have demonstrated anti-inflammatory effects. Batatasin III was found to reduce the levels of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism of action involving the modulation of inflammatory signaling cascades.

Diagram 2: Postulated Anti-Inflammatory Signaling

Caption: Postulated anti-inflammatory mechanism based on Batatasin III data.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While qualitative data suggests solubility in several common organic solvents, there is a clear need for quantitative studies to precisely determine its solubility profile. The provided experimental protocol offers a standardized approach for obtaining this crucial data. Furthermore, the anti-inflammatory activity of related compounds suggests a promising avenue for investigating the mechanism of action of this compound. Future research should focus on generating robust quantitative solubility data and elucidating the specific molecular targets and signaling pathways modulated by this compound.

References

Batatasin V: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Batatasin V, including its chemical properties, known biological activities, and detailed experimental methodologies based on foundational research.

Core Compound Identification

This compound is a naturally occurring phenolic compound. Its fundamental chemical identifiers are crucial for accurate research and sourcing.

| Identifier | Value | Citation |

| CAS Number | 65817-45-0 | [1] |

| Molecular Formula | C17H20O4 | [1] |

| Molecular Weight | 288.3 g/mol | [1] |

| Compound Type | Phenol | |

| Physical Description | Oil | [1] |

| Natural Source | The herbs of Dendrobium venustum and dormant bulbils of Chinese yam (Dioscorea batatas) | [1] |

Biological Activity and Mechanism of Action

The primary biological activity documented for this compound is the inhibition of plant growth. Foundational studies have also explored its effects on cellular respiration and photosynthesis.

Plant Growth Inhibition

This compound has demonstrated inhibitory effects on the germination and growth of various plant species. Seminal work in the field has quantified these effects.

Summary of Plant Growth Inhibition Studies

| Bioassay | Test Species | Observed Effect |

| Seed Germination | Lettuce (Lactuca sativa) | Inhibition of germination |

| Hypocotyl Elongation | Lettuce (Lactuca sativa) | Inhibition of elongation |

| Coleoptile Section Elongation | Wheat (Triticum aestivum) | Inhibition of elongation |

Effects on Photosynthesis and Respiration

Further research has indicated that this compound can interfere with fundamental cellular energy processes.

Summary of Effects on Cellular Energy Production

| Cellular Process | System | Observed Effect |

| Photosynthesis | Spinach (Spinacia oleracea) chloroplasts | Inhibition of CO2-dependent oxygen evolution and electron flow from water. |

| Respiration | Potato (Solanum tuberosum) mitochondria | Inhibition of oxygen uptake, both in the presence and absence of ADP. |

It is important to note that while extensive research is available for the related compound Batatasin III, including its anti-inflammatory and antinociceptive properties, the broader biological activities of this compound in non-plant systems remain largely unexplored. The known activities of Batatasin III may suggest potential, yet unconfirmed, avenues for future investigation into this compound.

Experimental Protocols

The following methodologies are based on the foundational studies that first characterized the physiological activities of this compound.

Plant Growth Inhibition Bioassays

1. Lettuce Seed Germination Assay:

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO, acetone) and then diluted to various concentrations with a buffered aqueous solution.

-

Experimental Setup: Ten lettuce seeds are placed on a filter paper in a petri dish. 2 mL of the test solution is added to each dish. A control group with the solvent alone is also prepared.

-

Incubation: The petri dishes are incubated at 25°C in the dark for 48 hours.

-

Data Collection: The number of germinated seeds is counted, and the percentage of inhibition is calculated relative to the control.

2. Lettuce Hypocotyl Elongation Assay:

-

Seed Germination: Lettuce seeds are germinated in the dark on moist filter paper.

-

Experimental Setup: Seedlings with a hypocotyl length of 2-3 mm are selected and placed in petri dishes containing filter paper moistened with the test solutions of this compound at various concentrations.

-

Incubation: The dishes are incubated at 25°C in the dark for 72 hours.

-

Data Collection: The length of the hypocotyls is measured, and the percentage of inhibition is calculated relative to the control group.

3. Wheat Coleoptile Section Elongation Assay:

-

Preparation of Coleoptiles: Wheat seeds are germinated in the dark. The coleoptiles are grown to a length of 20-30 mm. A 4 mm section is cut from the region 3 mm below the tip.

-

Experimental Setup: The coleoptile sections are floated in a solution containing the test concentrations of this compound, along with a buffer and a co-factor such as an auxin (e.g., IAA).

-

Incubation: The sections are incubated at 25°C in the dark for 24 hours.

-

Data Collection: The final length of the coleoptile sections is measured, and the inhibition of auxin-induced elongation is calculated.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the plant growth inhibitory activity of this compound.

Caption: Workflow for this compound plant growth inhibition bioassays.

References

Ethnobotanical Landscape of Batatasin V-Containing Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin V, a bibenzyl compound, has been identified in a select number of plant species, most notably within the genera Dioscorea and Bletilla. While the pharmacological profile of this compound itself remains largely uncharacterized, with some studies indicating low biological activity, the plants in which it is found possess a rich history of ethnobotanical use. This technical guide provides an in-depth exploration of the traditional medicinal applications of these plants, alongside detailed experimental protocols for the isolation and characterization of batatasin compounds. Furthermore, it delves into the biosynthesis of bibenzyls and associated signaling pathways, offering a comprehensive resource for researchers investigating the therapeutic potential of this class of natural products.

Introduction

Batatasins are a group of endogenous plant growth regulators belonging to the bibenzyl class of secondary metabolites. First isolated from the dormant bulbils of the Chinese yam (Dioscorea batatas), these compounds have garnered interest for their potential biological activities.[1][2] this compound, specifically 2′-hydroxy-3,4,5-trimethoxybibenzyl, is one of several known batatasins.[1] Despite the documented presence of this compound in certain medicinal plants, a direct correlation between this specific compound and the observed ethnobotanical uses is not yet firmly established in scientific literature. This guide aims to bridge this gap by providing a thorough overview of the traditional uses of this compound-containing plants, alongside the scientific methodologies required for their study.

Plants Containing this compound and Their Ethnobotanical Uses

The primary plant genera known to contain batatasins, including this compound, are Dioscorea and Bletilla.

Dioscorea Species (Yams)

The genus Dioscorea, commonly known as yam, encompasses hundreds of species distributed across tropical and subtropical regions.[3] Various parts of these plants, particularly the tubers, are a staple food source and have been used extensively in traditional medicine systems worldwide.[4][5]

Table 1: Ethnobotanical Uses of Dioscorea Species

| Species | Traditional Use | Ailment/Condition Treated | Plant Part Used | Reference |

| Dioscorea batatas (Chinese Yam) | Food and medicine | Yin deficiency, metabolic disorders (diabetes, hyperthyroidism), immunomodulation.[6][7] | Tuber | [6][7] |

| Dioscorea alata | Food and medicine | Piles, weakness, stomach worms, fever, malaria, headache, dysentery.[8] | Tuber | [8] |

| Dioscorea bulbifera | Medicine | Appetizer, analgesic for labor pain, antacid, anti-inflammatory, dysmenorrhea, skin diseases, sore throat, fever, boils, dysentery, diarrhea, cooling agent, cough, antiseptic, ulcers, dandruff, asthma.[9] | Tuber, Leaves, Stem | [9] |

| Dioscorea hispida | Food (with detoxification) | - | Tuber | [3] |

| Dioscorea pentaphylla | Food and medicine | - | Tuber, Young shoot, Stem | [3] |

| Dioscorea deltoidea | Medicine | Uterine sedative, hemostatic, diuretic, expectorant, anthelmintic.[3] | Tuber, Young leaves, Stems | [3] |

| Dioscorea oppositifolia | Medicine | Antiseptic for ulcers, toothache.[3] | Leaves, Roots | [3] |

| Dioscorea laurifolia | Medicine | Warts.[5] | Tuber (mucilage) | [5] |

| Dioscorea membranacea | Medicine | Asthma, fever.[5] | Tuber | [5] |

Bletilla striata (Chinese Ground Orchid)

Bletilla striata, also known as Bai Ji in traditional Chinese medicine (TCM), is a terrestrial orchid native to East Asia.[10][11] Its pseudobulbs are highly valued for their medicinal properties.[12][13]

Table 2: Ethnobotanical Uses of Bletilla striata

| Traditional Use | Ailment/Condition Treated | Plant Part Used | Reference |

| Hemostatic | Traumatic bleeding, hematemesis (vomiting blood), hemoptysis (coughing up blood), gastric and lung hemorrhages.[13][14] | Tuber (Pseudobulb) | [13][14] |

| Wound Healing | Ulcers, sores, swellings, chapped skin, burns.[10][12][14] | Tuber (Pseudobulb) | [10][12][14] |

| Anti-inflammatory | Inflammatory conditions, cough with blood-tinged sputum.[12][15] | Tuber (Pseudobulb) | [12][15] |

| Gastrointestinal Ailments | Gastric ulcers, issues with the lining of the alimentary canal.[10][12] | Tuber (Pseudobulb) | [10][12] |

| Respiratory Ailments | Tuberculosis, chronic dry cough.[12][14] | Tuber (Pseudobulb) | [12][14] |

| Other | Malignant ulcers, hemorrhoids, anthrax, eye diseases, silicosis.[14] | Tuber (Pseudobulb) | [14] |

Experimental Protocols

Isolation of Batatasins from Plant Material

The following is a generalized protocol for the isolation of batatasins from plant tissues, based on methodologies described for Dioscorea and Sunipia species.[2][16]

Diagram 1: General Workflow for Batatasin Isolation

Caption: A generalized workflow for the isolation and identification of batatasins.

Methodology:

-

Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) (MeOH), at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone or chloroform-methanol) to separate the components into fractions of increasing polarity.

-

Purification: Fractions containing bibenzyl compounds, as identified by thin-layer chromatography (TLC), are further purified using Sephadex LH-20 column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual batatasins is achieved using semi-preparative HPLC with a suitable solvent system (e.g., methanol-water).

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, and 2D NMR) and Mass Spectrometry (MS).[2][16]

Quantification of Batatasins

Quantitative analysis of batatasins in plant extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or Diode Array Detector (DAD). A validated analytical method with a reference standard of this compound is required for accurate quantification.

Signaling Pathways

While the direct molecular targets of this compound are not well-defined, the broader class of bibenzyl compounds has been shown to modulate several key signaling pathways implicated in inflammation and cellular growth.

Biosynthesis of Bibenzyls

Batatasins, as bibenzyls, are synthesized via the phenylpropanoid pathway.

Diagram 2: Putative Bibenzyl Biosynthesis Pathway

Caption: A simplified diagram of the bibenzyl biosynthesis pathway.[17]

This pathway involves the conversion of L-phenylalanine to cinnamic acid, which is then converted to p-coumaroyl-CoA. Bibenzyl synthase (BBS) then catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form the characteristic bibenzyl scaffold.[17]

Modulation of Inflammatory Pathways

Bibenzyl compounds isolated from Bletilla striata have been shown to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway.[18]

Diagram 3: Inhibition of NF-κB Signaling by Bibenzyls

Caption: Bibenzyls may inhibit LPS-induced inflammation via the AKT/IκB/NF-κB pathway.[18]

Additionally, some bibenzyl compounds have demonstrated inhibitory effects on the LKB1-SIK2/3-PARD3 pathway in cancer models, suggesting a role in regulating cell growth and polarity.[19]

Biological Activity of this compound

Current research on the biological activity of this compound is limited. One study investigating the α-glucosidase inhibitory effects of various batatasins found that this compound showed no inhibitory activity, in contrast to Batatasins I, III, and IV.[20] This lack of significant activity in some assays may contribute to the absence of specific ethnobotanical uses attributed directly to this compound. Further research is required to fully elucidate its pharmacological profile.

Conclusion

The ethnobotanical uses of plants containing this compound, particularly Dioscorea species and Bletilla striata, are extensive and well-documented in traditional medicine. These plants have a long history of use for treating a wide array of ailments, from metabolic and inflammatory disorders to wounds and infections. While the specific contribution of this compound to these therapeutic effects remains unclear, the rich pharmacological activity of the plants themselves warrants further investigation. The protocols and pathway information provided in this guide offer a foundational resource for researchers aiming to explore the chemical constituents and biological activities of these valuable medicinal plants, and to potentially uncover the therapeutic relevance of this compound and other related bibenzyl compounds.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. researchgate.net [researchgate.net]

- 3. ijcrbp.com [ijcrbp.com]

- 4. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 6. Medicinal Plants and Isolated Molecules Demonstrating Immunomodulation Activity as Potential Alternative Therapies for Viral Diseases Including COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Rhizome Extract of Dioscorea batatas and Its Active Compound, Allantoin, on the Regulation of Myoblast Differentiation and Mitochondrial Biogenesis in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dioscorea spp. (A Wild Edible Tuber): A Study on Its Ethnopharmacological Potential and Traditional Use by the Local People of Similipal Biosphere Reserve, India - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ayurvedjournal.com [ayurvedjournal.com]

- 10. Bletilla striata - Wikipedia [en.wikipedia.org]

- 11. Bletilla striata - Plant Finder [missouribotanicalgarden.org]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Bai Ji: Herbal Uses, Side Effects, Dosage [medicinenet.com]

- 14. researchgate.net [researchgate.net]

- 15. Some Knowledge Of BLETILLA STRIATA Plant Extract — Shanghai Plant Biotech [shplantextracts.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of the Natural Bibenzyl Compound Erianin in Dendrobium Inhibiting the Growth and EMT of Gastric Cancer through Downregulating the LKB1-SIK2/3-PARD3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Naturally occurring Batatasins and their derivatives as α-glucosidase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Batatasin V: A Potential Modulator of Plant Defense Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Batatasin V, a bibenzyl natural product isolated from the dormant bulbils of the Chinese yam (Dioscorea batatas), has been primarily characterized as a plant growth inhibitor.[1][2] This technical guide delves into the current understanding and prospective role of this compound in plant defense mechanisms. While direct evidence of its antimicrobial and signaling functions is nascent, this document consolidates information on its chemical properties, the established defensive roles of the broader class of bibenzyl compounds, and its potential mechanisms of action against plant pathogens. This guide provides a comprehensive overview for researchers in phytopathology, natural product chemistry, and drug development, highlighting the potential of this compound as a lead compound for novel agrochemicals or therapeutics.

Introduction to this compound

This compound is a bibenzyl derivative with the chemical name 2′-hydroxy-3,4,5-trimethoxybibenzyl.[1] It was first isolated from the dormant bulbils of Dioscorea batatas, suggesting a role in regulating plant dormancy and growth.[1][2] The chemical structure of this compound is presented below.

Chemical Structure of this compound:

-

IUPAC Name: 2-(2-hydroxy-3,4,5-trimethoxyphenyl)ethylbenzene

-

Molecular Formula: C₁₇H₂₀O₄[3]

-

Molecular Weight: 288.3 g/mol [3]

-

Source: Dormant bulbils of Dioscorea batatas (Chinese Yam)[1][2]

While its growth-inhibitory properties are documented, its involvement in plant defense is an area of growing interest, largely inferred from the activities of structurally related bibenzyl compounds.

The Role of Bibenzyls in Plant Defense

Bibenzyls are a class of plant secondary metabolites that are known to be involved in plant defense.[4] They are biosynthesized via the phenylpropanoid pathway and can accumulate in response to biotic stressors such as fungal infections.[4] The antimicrobial and antifungal activities of several bibenzyl derivatives have been reported, suggesting a direct role in combating pathogens.

Antimicrobial and Antifungal Activity of Bibenzyls

Various studies have demonstrated the efficacy of bibenzyl compounds against a range of plant pathogens. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent. A lower MIC value indicates greater potency. The table below summarizes the reported antibacterial activities of some bibenzyl derivatives against various bacterial strains.

| Bibenzyl Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Bletistrin F | Staphylococcus aureus ATCC 6538 | 3-28 | [5] |

| Bletistrin G | Staphylococcus aureus ATCC 6538 | 3-28 | [5] |

| Bletistrin J | Staphylococcus aureus ATCC 6538 | 3-28 | [5] |

| Bulbocol | Staphylococcus aureus ATCC 6538 | 3-28 | [5] |

| Shanciguol | Staphylococcus aureus ATCC 6538 | 3-28 | [5] |

| Shancigusin B | Staphylococcus aureus ATCC 6538 | 3-28 | [5] |

Potential Mechanisms of Action in Plant Defense

The role of this compound in plant defense is likely multifaceted. Based on the activities of related compounds, two primary mechanisms can be proposed: direct antimicrobial action and interference with pathogen communication.

Direct Antimicrobial Activity

It is plausible that this compound, like other bibenzyls, possesses direct antimicrobial and antifungal properties. The lipophilic nature of bibenzyls may allow them to disrupt the cell membranes of pathogens, leading to cell death. This mode of action is common for many phenolic compounds found in plants.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation.[2] The disruption of QS, known as quorum quenching, is a promising anti-pathogenic strategy.[6] Batatasin III, a close structural analog of this compound, has been shown to inhibit violacein (B1683560) production and biofilm formation in Chromobacterium violaceum, a model organism for QS studies.[7][8] At a concentration of 30 µg/mL, Batatasin III inhibited violacein production by more than 69% and biofilm formation by over 54% without affecting bacterial growth.[7][8] This suggests that this compound may also act as a quorum sensing inhibitor, thereby attenuating the virulence of bacterial pathogens.

Involvement in Plant Immune Signaling

Plants possess a sophisticated innate immune system that recognizes and responds to pathogen attacks. This system involves complex signaling pathways that often utilize secondary metabolites as signaling molecules or defense compounds. Bibenzyl biosynthesis has been linked to the jasmonic acid (JA) signaling pathway, a key regulator of plant defense against necrotrophic pathogens and insect herbivores.

Jasmonic Acid (JA) Signaling Pathway and Bibenzyl Biosynthesis

The application of Methyl-Jasmonate (MeJA), a derivative of JA, has been shown to promote the biosynthesis of bibenzyl compounds in Dendrobium officinale.[9][10] This suggests that in response to pathogen attack or wounding, the JA signaling pathway is activated, leading to the upregulation of genes involved in bibenzyl biosynthesis.[9][10] These bibenzyls, potentially including this compound in Dioscorea batatas, could then contribute to the plant's defense response.

References

- 1. Immunomodulatory Potential of a Bibenzyl-dihydrophenanthrene Derivative Isolated from Calanthe cardioglossa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Quorum Sensing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-quorum sensing effects of batatasin III: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for Batatasin V and Its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Batatasin V and its analogs. This compound, a naturally occurring bibenzyl compound, and its derivatives are of interest for their potential biological activities. The synthetic routes outlined below are based on established chemical transformations and offer a guide for the laboratory-scale preparation of these compounds.

Overview of Synthetic Strategies

The synthesis of this compound (2'-hydroxy-3,4,5-trimethoxybibenzyl) and its analogs typically involves the formation of the characteristic bibenzyl backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge. Several strategies can be employed to construct this core structure. The most common and versatile approaches include:

-

Wittig Reaction followed by Reduction: This is a widely used method for the synthesis of stilbenes, which can then be readily reduced to the corresponding bibenzyls. The Wittig reaction offers good control over the formation of the carbon-carbon double bond.

-

Grignard Reaction: The reaction of a benzylmagnesium halide with a benzaldehyde (B42025) derivative can be used to form the stilbene (B7821643) or a precursor that can be converted to the bibenzyl.

-

Reductive Coupling of Benzyl (B1604629) Halides: Direct coupling of two benzyl halide molecules in the presence of a reducing agent can yield the bibenzyl structure.[1][2][3][4][5] This method is often straightforward but may be limited by the availability of the starting materials and the potential for side reactions.

-

Coupling of Phenylacetic Acids with Benzaldehydes: A method involving the condensation of a phenylacetic acid derivative with a benzaldehyde, followed by decarboxylation and reduction, has been successfully employed for the synthesis of structurally related bibenzyls.[6]

This document will focus on a robust and adaptable two-step synthetic sequence: the formation of a stilbene intermediate via a Wittig-type reaction, followed by its catalytic hydrogenation to the target bibenzyl, this compound. This approach allows for the modular assembly of the molecule, facilitating the synthesis of various analogs by simply changing the starting materials.

Proposed Synthetic Pathway for this compound

The proposed synthetic route for this compound is depicted in the following workflow diagram.

Caption: Proposed synthetic pathway for this compound via a stilbene intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of Precursors

This protocol describes the reduction of 3,4,5-trimethoxybenzaldehyde to the corresponding alcohol.

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl), 1 M

-

Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask with stirring at room temperature.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the solution. The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 0.5 to 1 hour.

-

Carefully adjust the pH of the solution to 8-9 with 1 M HCl.

-

Extract the aqueous layer with chloroform or dichloromethane (2 x volume of methanol).

-

Combine the organic layers and wash with water (2 x volume of organic layer).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 3,4,5-trimethoxybenzyl alcohol as an oily product.

Quantitative Data for Synthesis of 3,4,5-Trimethoxybenzyl alcohol

| Reactant | Molar Eq. | Starting Amount (g) | Solvent (mL) | Reaction Time (h) | Yield (%) | Reference |